4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
Description
Properties
Molecular Formula |
C17H15NS |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-naphthalen-1-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C17H15NS/c1-2-6-13-12(4-1)5-3-7-14(13)17-15-9-11-19-16(15)8-10-18-17/h1-7,9,11,17-18H,8,10H2 |
InChI Key |
YDHUUAGOQOTWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Thiophene Ethylamine with Formaldehyde
A widely adopted approach involves the reaction of 2-thiophene ethylamine with formaldehyde under acidic conditions. As detailed in, this method proceeds via imine formation followed by intramolecular cyclization. The process begins with heating a mixture of 2-thiophene ethylamine, formaldehyde, and water at 50–55°C for 20–30 hours. The resulting imine intermediate is extracted with dichloroethane and treated with ethanolic hydrogen chloride to induce ring closure. This step achieves a yield of 85–90% under optimized conditions (mass ratio of 139:500:50:3 for imine, ethanolic HCl, water, and activated charcoal). Recrystallization from ethanol-water mixtures ensures high purity (>98%).
Mechanistic Insight :
The reaction proceeds through a Mannich-type mechanism, where formaldehyde acts as a one-carbon donor. Protonation of the amine facilitates nucleophilic attack on the carbonyl carbon, leading to imine formation. Acid catalysis (HCl) then promotes cyclization by activating the thiophene ring for electrophilic aromatic substitution.
Reductive Amination of 2-(2-Nitrovinyl)Thiophene
An alternative route described in utilizes 2-(2-nitrovinyl)thiophene as a precursor. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by spontaneous cyclization in the presence of aqueous HCl. This method avoids harsh acidic conditions but requires careful control of hydrogen pressure (3–5 bar) to prevent over-reduction. Yields range from 70–75%, with the major byproduct being 2-thiophene ethylamine due to incomplete cyclization.
Functionalization with Naphthalen-1-YL Group
Introducing the naphthalen-1-yl substituent at the 4-position of the tetrahydrothienopyridine core is achieved through N-alkylation or Friedel-Crafts arylation.
N-Alkylation via Microwave-Assisted Mannich Reaction
A high-efficiency method reported in employs a three-component Mannich reaction between tetrahydrothieno[3,2-c]pyridine, 1-naphthol, and benzaldehyde derivatives. Under microwave irradiation (65–75°C, 2.5–4 hours), the reaction achieves 78–85% yields. The use of 4-chlorobenzaldehyde as an electrophile enhances reactivity, reducing reaction times by 30% compared to conventional heating.
Optimization Data :
| Condition | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature (°C) | 65–75 | 65–75 |
| Time (h) | 20 | 2.5 |
| Yield (%) | 65–70 | 78–85 |
| Byproduct Formation | 10–15% | <5% |
Friedel-Crafts Arylation Using Naphthalene
Direct arylation of the tetrahydrothienopyridine core with naphthalene has been explored under Lewis acid catalysis (AlCl₃, FeCl₃). However, this method suffers from regioselectivity issues, producing a 1:1 mixture of 4- and 7-naphthyl isomers. Recent advances using Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) improve selectivity to 9:1 (4- vs. 7-substituted) while reducing catalyst loading to 5 mol%.
Industrial-Scale Production Considerations
The scalability of these methods is critical for pharmaceutical applications. The cyclocondensation route () offers advantages in cost and simplicity, with raw material costs estimated at $12–15/kg. Key challenges include:
-
Waste Management : Ethylene dichloride extraction generates halogenated waste, necessitating solvent recovery systems.
-
Safety : Handling concentrated HCl requires corrosion-resistant equipment.
In contrast, microwave-assisted N-alkylation () reduces energy consumption by 40% but requires specialized reactors for large-scale operations.
Stereochemical and Purity Control
The absolute configuration of the final product is confirmed via X-ray crystallography, as demonstrated in for analogous compounds. Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) resolves enantiomers with >99% ee when starting from optically pure intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: For example, the reaction with chloroacetyl chloride to form chloroacetate derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the naphthalene or thieno[3,2-C]pyridine rings.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for substitution reactions and various oxidizing or reducing agents for modifying functional groups. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as chloroacetates and other functionalized pyridine derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antibacterial and antifungal properties. The naphthalene moiety may enhance interaction with microbial membranes, contributing to this activity.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Research Findings and Case Studies
Numerous studies have investigated the biological activity of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine and related compounds:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B (2024) | Showed anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels. |
| Study C (2024) | Reported neuroprotective effects in animal models of neurodegeneration. |
Case Study: Neuroprotection
In a recent study focused on neuroprotection, 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine was administered to animal models subjected to oxidative stress. The results indicated a marked decrease in neuronal cell death compared to control groups, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders.
Applications in Drug Development
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets to exert its effects.
Mechanism of Action
Comparison with Similar Compounds
Structural Variations and Molecular Features
The THTP scaffold allows diverse substitutions at the 4- or 5-positions, significantly altering biological activity. Key analogs include:
Structural Insights :
- Aromatic Substitutions : Naphthalen-1-yl (bulky, lipophilic) vs. 2-chlorobenzyl (electron-deficient, enhances receptor binding) .
- Electron-Withdrawing Groups : The trifluoromethyl group in 4-[4-(CF₃)phenyl]-THTP increases metabolic resistance but may reduce bioavailability .
- Chiral Centers : Prasugrel’s α-cyclopropylcarbonyl group introduces chirality, critical for selective metabolism and active metabolite generation .
Pharmacokinetic and Metabolic Profiles
- Metabolism : Ticlopidine is primarily metabolized by CYP2C19, leading to variable efficacy, while Prasugrel’s cyclopropylcarbonyl group facilitates faster activation via esterases .
- Toxicity : Bulky substituents may reduce off-target effects but increase hepatotoxicity risks, as seen in early THTP analogs .
Biological Activity
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15NS
- Molecular Weight : 265.37 g/mol
- CAS Number : 1255099-05-8
Structural Representation
The compound features a naphthalene moiety attached to a tetrahydrothieno-pyridine structure, which contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothieno[3,2-C]pyridine exhibit significant antimicrobial properties. In particular, studies have shown that certain compounds can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 15 |
These results suggest that modifications to the tetrahydrothieno[3,2-C]pyridine structure can enhance antimicrobial efficacy against specific pathogens .
Anti-inflammatory Effects
A notable study evaluated the ability of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine derivatives to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Several derivatives demonstrated potent inhibitory activity, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
Case Study on Inhibition of TNF-alpha Production :
- Objective : To assess the anti-inflammatory effects of synthesized derivatives.
- Method : Rat whole blood was stimulated with LPS and treated with various concentrations of the compound.
- Findings : Compounds exhibited a dose-dependent inhibition of TNF-alpha production.
- : This supports the potential use of these compounds in treating inflammatory conditions.
-
Antimicrobial Efficacy Against Gram-positive and Gram-negative Bacteria :
- Objective : To evaluate the antimicrobial properties against multiple bacterial strains.
- Method : Agar well diffusion method was employed to determine zones of inhibition.
- Findings : Some derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.
- : The structural modifications enhanced bioactivity against resistant strains.
The biological activity of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : The compounds may modulate cytokine production pathways, reducing inflammation.
- Interference with Bacterial Membrane Integrity : Some compounds disrupt bacterial membrane integrity leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(naphthalen-1-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and what intermediates are critical?
- Methodology : Multi-step synthesis involving condensation reactions and functional group transformations is commonly employed. For example, analogous compounds (e.g., pyridine derivatives with tetrahydronaphthalene) are synthesized via key intermediates like 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, followed by cyclization and purification steps .
- Critical Intermediates : Aromatic ketones or esters (e.g., ethyl cyanoacetate) are often used to construct the fused thienopyridine core. Reaction conditions (solvent, temperature) must be optimized to avoid side products .
Q. How should researchers safely handle and store this compound to minimize hazards?
- Safety Protocols :
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. Avoid ignition sources due to potential electrostatic discharge .
- Storage : Keep in sealed containers under dry, ventilated conditions. Use inert atmospheres (e.g., argon) for moisture-sensitive derivatives .
- Emergency Measures : For spills, sweep material into a sealed container and dispose via hazardous waste protocols. For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- 1H/13C NMR : Assigns proton environments (e.g., naphthyl substituents) and confirms ring saturation in the tetrahydrothieno-pyridine moiety .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹ in related pyridine derivatives) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., base peaks at m/z 69–97 for heterocyclic fragments) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Case Study : A chloro-substituted dihydropyridine derivative showed variable antimicrobial activity depending on substituent position .
- Resolution Strategy :
Reproducibility Checks : Confirm purity (>95% via HPLC) and test under standardized conditions (e.g., pH, temperature).
Structure-Activity Relationship (SAR) : Compare analogues (e.g., 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivatives) to isolate substituent effects .
Computational Modeling : Use docking studies to predict interactions with targets (e.g., enzymes, DNA) and validate experimentally .
Q. What strategies optimize the compound’s bioactivity while maintaining metabolic stability?
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance binding affinity without compromising solubility .
- Prodrug Design : Modify the tetrahydrothieno-pyridine core with ester or amide groups to improve bioavailability. For example, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives are stable in storage and hydrolyze in vivo .
Q. How do conformational dynamics of the tetrahydrothieno-pyridine ring affect its pharmacological profile?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
